Sodium sulfosalicylate dihydrate
Overview
Description
Sodium sulfosalicylate dihydrate is a useful research compound. Its molecular formula is C7H9NaO8S and its molecular weight is 276.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Complexation and Coordination Chemistry : Sodium 5-sulfosalicylate dihydrate is used in synthesizing complex compounds, such as copper(II) complexes, which have potential implications in anticancer activity (Marzotto et al., 2001).
Mineral Flotation and Mining : It enhances the sulfidation-flotation of smithsonite, significantly improving flotation recovery and concentrate grade, indicating its importance in mineral processing (Wu et al., 2017).
Optical and Non-Linear-Optical Material Research : The organic 5-sulfosalicylates, including sodium sulfosalicylate dihydrate, have been discussed for their potential application as materials with tunable optical and non-linear-optical properties (Ivanova & Spiteller, 2011).
Surface Chemistry and Activation : this compound is used in activating hemimorphite for sulfidation-flotation processes, influencing the surface structure and elemental distribution on hemimorphite surfaces (Zuo et al., 2020).
Ion Chromatography : It acts as an excellent ultraviolet absorber in high-performance ion chromatography for separating inorganic and organic anions (Gao et al., 1997).
Corrosion Inhibition : this compound has been tested as a corrosion inhibitor for ferritic stainless steel in hydrochloric acid electrolytes (Ying-yin, 2014).
Leather Tanning : It is used in chrome tanning as an auxiliary agent, demonstrating significant improvements in the tanning process (Hui, 2012).
Properties
IUPAC Name |
sodium;3-carboxy-4-hydroxybenzenesulfonate;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S.Na.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;;/h1-3,8H,(H,9,10)(H,11,12,13);;2*1H2/q;+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMQZSZNGQGEEN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O.O.O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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